molecular formula C10H5BrF3NO2 B1414388 Methyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate CAS No. 1805186-96-2

Methyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate

Cat. No.: B1414388
CAS No.: 1805186-96-2
M. Wt: 308.05 g/mol
InChI Key: MEMRWKCWKYBWST-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoate precursor followed by the introduction of the cyano and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as:

  • Bromination of the benzoate precursor using bromine or a brominating agent.
  • Introduction of the cyano group through nucleophilic substitution reactions.
  • Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The benzoate core can be oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizers such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate
  • Methyl 6-bromo-3-cyano-2-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and properties. The presence of the trifluoromethyl group, in particular, imparts unique electronic and steric effects that can be advantageous in various applications.

Properties

IUPAC Name

methyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)7-5(4-15)2-3-6(11)8(7)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMRWKCWKYBWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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